molecular formula C11H14N2O2 B2747099 5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1082524-51-3

5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

Cat. No. B2747099
CAS RN: 1082524-51-3
M. Wt: 206.245
InChI Key: LXWOHVWKOWVRON-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, commonly referred to as AMPO, is an organic compound that has a variety of applications in scientific research. AMPO is a cyclic amide that is used as a building block in organic synthesis, as a reagent in organic reactions, and as a biochemical probe in a range of scientific studies.

Scientific Research Applications

Enantioselective Synthesis and Derivatives Development

Oxazolidin-2-ones serve as key intermediates in the enantioselective synthesis of bioactive compounds, including amino acid derivatives. For instance, cyanomethylation of chiral enolates derived from oxazolidin-2-ones has been shown to produce 2-substituted derivatives of 4-aminobutanoic acid (GABA), showcasing the utility of these compounds in synthesizing bioactive molecules with good stereoselectivity (Azam, D'souza, & Wyatt, 1996).

Novel Heterocyclic Systems

The reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the synthesis of 4-hydroxy-2-oxazolidinones, illustrating the versatility of oxazolidin-2-one derivatives in creating new heterocyclic systems that could have various pharmaceutical applications (Chernysheva, Bogolyubov, & Semenov, 1999).

Precursors for Amino Alcohols

Oxazolidin-2-ones are also explored as precursors for the synthesis of cis-2-amino alcohols, demonstrating their role in the synthesis of complex organic molecules that could be useful in medicinal chemistry and drug development (Chernysheva et al., 2003).

Antibacterial Agent Synthesis

The development of novel oxazolidinone analogs, such as U-100592 and U-100766, showcases the application of oxazolidin-2-one derivatives in creating new antibacterial agents. These compounds exhibit potent in vitro antibacterial activities against various clinically important pathogens, illustrating the potential of oxazolidin-2-ones in addressing antibiotic resistance (Zurenko et al., 1996).

properties

IUPAC Name

5-(aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-3-2-4-9(5-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWOHVWKOWVRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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